5-chloro-3-phenyl-1H-indole-2-carboxamide
Description
Significance of Indole (B1671886) Derivatives in Contemporary Medicinal Chemistry
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry. ijpsr.com This designation stems from its recurrence in a multitude of natural products, alkaloids, and synthetic molecules that exhibit significant biological activities. researchgate.net Indole derivatives are integral to modern drug discovery, demonstrating a remarkable versatility in their ability to interact with a wide array of biological targets. nih.govnih.gov
The structural flexibility of the indole ring allows for modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. This has led to the development of indole-based drugs across numerous therapeutic areas. nih.gov Research has extensively documented their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. researchgate.netnih.gov For instance, well-known pharmaceuticals like the anti-inflammatory drug Indomethacin and the vinca (B1221190) alkaloids used in cancer chemotherapy, such as vinblastine (B1199706) and vincristine, feature the indole core, underscoring its therapeutic importance. nih.gov The ongoing exploration of novel indole derivatives continues to yield promising candidates for treating a spectrum of diseases, including drug-resistant cancers and chronic inflammatory conditions. nih.govnih.gov
Table 1: Selected Biological Activities of Indole Derivatives
| Therapeutic Area | Biological Target/Action | Example Application | Reference |
|---|---|---|---|
| Oncology | Tubulin Polymerization Inhibition, Protein Kinase Inhibition | Anticancer Agents | nih.govmdpi.com |
| Infectious Diseases | Antimicrobial, Antiviral, Antifungal | Treatment of Bacterial, Viral, and Fungal Infections | researchgate.netmdpi.com |
| Inflammation | COX-2 and NF-κB Pathway Modulation | Anti-inflammatory Drugs | nih.gov |
| Neurology | Anticonvulsant, Neuroprotective | Treatment of Epilepsy and Alzheimer's Disease | researchgate.net |
| Metabolic Disorders | Glycogen (B147801) Phosphorylase Inhibition | Hypoglycemic Agents | nih.gov |
Research Trajectory of 5-chloro-3-phenyl-1H-indole-2-carboxamide within Indole Scaffold Investigations
The research trajectory for this compound is best understood by examining the investigations into its core components. The 5-chloro-indole-2-carboxamide framework has been a focal point of significant research, particularly in the realm of oncology. Numerous studies have centered on designing and synthesizing derivatives of this scaffold as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.govtandfonline.com For example, a series of 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives were developed and tested for their antiproliferative activity against various cancer cell lines, with some compounds showing promising EGFR inhibitory action. nih.gov
Building on this foundation, the introduction of a phenyl group at the 3-position, creating the specific this compound structure, has guided research into other therapeutic avenues. Investigations have utilized this compound as a precursor for synthesizing new derivatives with potential antimicrobial properties. researchgate.net In one such study, 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) was used to create a series of benzoxazinones which were then screened for antibacterial, antifungal, and antituberculosis activities. researchgate.net This indicates a research path that leverages the established biological potential of the indole core and modifies it with specific substituents (5-chloro, 3-phenyl) to explore new therapeutic applications, such as combating microbial infections. researchgate.net Furthermore, the study of structurally similar compounds, like 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide as an HIV-1 reverse transcriptase inhibitor, highlights the broader interest in this scaffold for antiviral drug discovery. nih.gov
Table 2: Research on Derivatives of the 5-chloro-indole-2-carboxamide Scaffold
| Derivative Class | Therapeutic Target | Investigated Activity | Reference |
|---|---|---|---|
| 5-chloro-3-hydroxymethyl-indole-2-carboxamides | Epidermal Growth Factor Receptor (EGFR) | Antiproliferative, Apoptotic | nih.gov |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFR (Wild Type and Mutant) | Antiproliferative | nih.govtandfonline.com |
| 5-chloro-3-phenyl-1H-indole-2-carbonyl Azide Derivatives | Bacterial and Fungal Strains, Mycobacterium tuberculosis | Antimicrobial, Antituberculosis | researchgate.net |
| 5-chloro-N-aryl-1H-indole-2-carboxamides | Human Liver Glycogen Phosphorylase a (hLGPa) | Hypoglycemic | nih.gov |
| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 Reverse Transcriptase | Antiviral | nih.gov |
Academic Rationale and Research Objectives for the Compound
The academic rationale for investigating this compound and its derivatives is multifaceted, stemming from the urgent need for new therapeutic agents to address prevalent global health challenges like cancer and infectious diseases. ijpsr.comnih.gov The indole scaffold's proven success in approved drugs makes it an attractive starting point for new chemical entities (NCEs). ijpsr.com
The primary research objective is to synthesize and evaluate novel molecules based on the this compound structure to discover compounds with enhanced potency, selectivity, and novel mechanisms of action. Specific goals often include:
Synthesis of Novel Derivatives: Researchers aim to chemically modify the core structure, for instance, by creating amides, esters, or more complex heterocyclic systems from the 2-carboxamide (B11827560) group, to generate a library of new compounds. researchgate.netyu.edu.jo
Biological Screening: These newly synthesized compounds are then subjected to a battery of in vitro assays to determine their biological activity against specific targets, such as cancer cell lines, microbial strains, or key enzymes. researchgate.netyu.edu.jo For example, derivatives have been synthesized and evaluated for their anticancer activity against prostate and breast cancer cell lines. yu.edu.jo
Structure-Activity Relationship (SAR) Studies: A crucial objective is to understand how specific structural modifications influence biological activity. By comparing the potency of different derivatives, researchers can identify key chemical features responsible for their effects. This knowledge guides the design of more effective future compounds. The development of EGFR inhibitors from the 5-chloro-indole-2-carboxamide scaffold, for instance, involved systematic modifications to optimize activity. nih.govnih.gov
Ultimately, the academic pursuit of this compound is driven by the goal of identifying promising lead compounds that can serve as the basis for the development of next-generation therapeutics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-phenyl-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-6-7-12-11(8-10)13(14(18-12)15(17)19)9-4-2-1-3-5-9/h1-8,18H,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGAHGHLFFGPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 3 Phenyl 1h Indole 2 Carboxamide and Analogues
Strategies for Indole-2-carboxamide Core Synthesis
The formation of the indole (B1671886) ring system is a critical step in the synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxamide. Various named reactions and novel approaches have been utilized to construct this bicyclic heteroaromatic core.
Fischer Indole Cyclization and Modified Procedures
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of indole chemistry. wikipedia.org The reaction typically involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgsharif.edu The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org A range of Brønsted and Lewis acids, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride, can be employed as catalysts. wikipedia.orgsharif.edu
Hemetsberger–Knittel Indole Synthesis Applications
The Hemetsberger–Knittel indole synthesis provides an alternative route to indole-2-carboxylic esters. This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form the indole ring system. wikipedia.orgsynarchive.com While the exact mechanism is not fully elucidated, it is proposed to proceed through a nitrene intermediate. wikipedia.org This reaction has been noted as a frequently employed method for the preparation of indole derivatives that can be sourced from an indole-2-carboxylate (B1230498) scaffold. researchgate.net Yields for this synthesis are often reported to be high. wikipedia.org
Despite its utility, the Hemetsberger–Knittel synthesis is not as commonly used as the Fischer indole synthesis due to challenges in the preparation and stability of the requisite 2-azido-propenoic ester starting materials. wikipedia.org Specific applications of this method for the direct synthesis of this compound have not been prominently reported in the literature.
Alternative Approaches to Indole Ring System Construction (e.g., McMurry Reaction for Indole-2-carboxylic Acid Precursors)
An effective and documented alternative for the synthesis of the 5-chloro-3-phenyl-1H-indole-2-carboxylate core involves a reductive cyclization strategy analogous to the McMurry reaction. A detailed procedure published in Organic Syntheses outlines the preparation of ethyl 5-chloro-3-phenylindole-2-carboxylate, a key precursor to the target amide. kiku.dk This method utilizes a low-valent titanium species to induce an intramolecular coupling of an oxo-amide derivative. kiku.dkyoutube.com
The synthesis commences with the reaction of 2-amino-5-chlorobenzophenone (B30270) with ethyl oxalyl chloride in the presence of pyridine (B92270) to form N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester. This intermediate is then subjected to a reductive cyclization using a low-valent titanium reagent, generated in situ from titanium(III) chloride and zinc dust, to yield ethyl 5-chloro-3-phenylindole-2-carboxylate in good yields. kiku.dk This approach is particularly advantageous as it circumvents the need for potentially harsh acidic conditions often required in the Fischer indole synthesis and can be performed as a one-pot procedure from the oxo-amide precursor. kiku.dk
Table 1: Key Intermediates in the McMurry-type Synthesis of Ethyl 5-chloro-3-phenylindole-2-carboxylate
| Starting Material | Reagent | Intermediate |
| 2-amino-5-chlorobenzophenone | Ethyl oxalyl chloride, Pyridine | N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester |
| N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester | TiCl₃, Zn dust | Ethyl 5-chloro-3-phenylindole-2-carboxylate |
Chemical Transformations for Derivatization
Once the core indole-2-carboxylate is synthesized, subsequent chemical transformations are necessary to arrive at the final this compound product. These steps primarily involve the hydrolysis of the ester to the corresponding carboxylic acid, followed by the formation of the amide bond.
Preparation of Indole-2-carboxylic Acid Intermediates via Ester Hydrolysis
The conversion of the ethyl ester of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid to the carboxylic acid is a straightforward hydrolysis reaction. This transformation is typically achieved under basic conditions. nih.gov The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. nih.govorgsyn.orgmdpi.com The reaction mixture is typically heated to drive the reaction to completion. Upon cooling and acidification, the corresponding 5-chloro-3-phenyl-1H-indole-2-carboxylic acid precipitates and can be isolated by filtration. This hydrolysis step is generally high-yielding and provides the necessary precursor for the subsequent amide coupling reaction.
Amide Bond Formation Protocols (e.g., BOP/DIPEA Coupling)
The final step in the synthesis of this compound is the formation of the amide bond between the indole-2-carboxylic acid and a suitable amine. A variety of coupling reagents are available for this purpose, with (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) being a commonly used and effective choice. nih.govbachem.com
The coupling reaction is typically carried out by dissolving the 5-chloro-3-phenyl-1H-indole-2-carboxylic acid in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The desired amine is then added, followed by a non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA), which acts as a proton scavenger. nih.govgrowingscience.com The BOP reagent is then introduced to activate the carboxylic acid, facilitating its reaction with the amine to form the stable amide bond. bachem.com This method is known for its efficiency, mild reaction conditions, and ability to minimize side reactions, making it a preferred protocol for the synthesis of indole-2-carboxamides. nih.govpeptide.com
Table 2: Reagents for Amide Bond Formation
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Product |
| 5-chloro-3-phenyl-1H-indole-2-carboxylic acid | Various primary/secondary amines | BOP | DIPEA | DCM or DMF | This compound analogues |
Introduction of Substituents via Electrophilic Acylation (e.g., Friedel–Crafts)
Electrophilic acylation, particularly the Friedel–Crafts reaction, is a fundamental method for introducing acyl groups onto aromatic and heteroaromatic rings, including the indole nucleus. nih.gov For indole derivatives, the C-3 position is generally the most nucleophilic and thus the most reactive site for electrophilic attack. nih.gov The reaction typically involves an acylating agent, such as an acyl chloride or acid anhydride, and a Lewis acid catalyst. clockss.org
The Friedel-Crafts acylation of an indole ring proceeds via the formation of a highly electrophilic acylium ion from the acylating agent and the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich indole ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the acylated indole. clockss.org
While the direct Friedel–Crafts acylation of the parent this compound to introduce an additional substituent is not extensively detailed in readily available literature, the principles of indole chemistry suggest that such a reaction would be challenging. The indole ring in this molecule is already substituted at the key C-2, C-3, and C-5 positions. Furthermore, the presence of the electron-withdrawing carboxamide group at the C-2 position deactivates the indole ring towards further electrophilic substitution.
However, Friedel-Crafts acylation is a crucial step in the synthesis of various indole precursors. For instance, acylation of a simpler indole derivative could be a key step before the elaboration of the carboxamide group. Various Lewis acids can be employed to catalyze this reaction, with the choice of catalyst often influencing the reaction's efficiency and regioselectivity.
| Lewis Acid Catalyst | Typical Acylating Agent | Common Solvent | General Reaction Conditions |
|---|---|---|---|
| Aluminum chloride (AlCl₃) | Acyl chloride | Dichloromethane (DCM), Carbon disulfide (CS₂) | 0 °C to room temperature |
| Tin(IV) chloride (SnCl₄) | Acyl chloride | Dichloromethane (DCM), Nitromethane | 0 °C to room temperature |
| Zinc chloride (ZnCl₂) | Acid anhydride | Acetic acid | Reflux |
| Boron trifluoride etherate (BF₃·OEt₂) | Acid anhydride | Dichloromethane (DCM), Diethyl ether | Room temperature |
| Yttrium triflate (Y(OTf)₃) | Acid anhydride | Ionic Liquid (e.g., [BMI]BF₄) | Microwave irradiation |
Synthesis of Key Precursors and Analogues
The synthesis of complex indole derivatives relies on the preparation of versatile and reactive intermediates. Carbonyl azides and specifically substituted carboxylic acids are pivotal precursors that enable the construction of the target carboxamide and its analogues.
Synthesis of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) Derivatives
The compound 5-chloro-3-phenyl-1H-indole-2-carbonyl azide is a key intermediate for the synthesis of various derivatives. researchgate.netresearchgate.net This precursor is typically synthesized from the corresponding 5-chloro-3-phenyl-1H-indole-2-carboxylic acid. The carboxylic acid is first converted to an activated form, commonly the acyl chloride, by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an azide source, such as sodium azide (NaN₃), to yield the desired carbonyl azide.
The 5-chloro-3-phenyl-1H-indole-2-carbonyl azide is a versatile building block. researchgate.net The azide functional group can undergo a Curtius rearrangement upon heating to form an isocyanate. wikipedia.orgrsc.org This isocyanate is a highly reactive intermediate that can be trapped with various nucleophiles. For example, reaction with water leads to the corresponding amine (after decarboxylation of the initial carbamic acid), while reaction with alcohols or amines yields carbamates and ureas, respectively. wikipedia.orgorganic-chemistry.org This reactivity allows for the introduction of a wide range of functionalities at the C-2 position of the indole ring, extending the library of accessible analogues. In one reported pathway, 5-chloro-3-phenyl-1H-indole-2-carbonyl azide was used in reactions with chalcones to synthesize novel benzoxazinone (B8607429) derivatives. researchgate.netresearchgate.net
Synthesis of Chloro- and Hydroxy-substituted Indole-2-carboxylic Acid Derivatives
The core of the target molecule is the 5-chloro-3-phenyl-1H-indole-2-carboxylic acid scaffold. The synthesis of such substituted indole-2-carboxylic acids can be achieved through several established methods, with the Fischer indole synthesis being one of the most prominent. nih.gov This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a pyruvate (B1213749) derivative. For the synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, 4-chlorophenylhydrazine (B93024) would be reacted with ethyl benzoylpyruvate, followed by cyclization and hydrolysis of the resulting ester.
Modifications to this core structure, such as the introduction of additional chloro or hydroxy substituents, can be accomplished by using appropriately substituted starting materials in the Fischer indole synthesis or by direct functionalization of the indole ring, where feasible. For instance, various 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives have been prepared as potential inhibitors of human liver glycogen (B147801) phosphorylase a. nih.gov The synthesis of these compounds starts from the corresponding 5-chloro-1H-indole-2-carboxylic acid, which is then coupled with various substituted anilines.
Pharmacological Activities and Underlying Biological Mechanisms of 5 Chloro 3 Phenyl 1h Indole 2 Carboxamide
Antimicrobial Efficacy and Mechanistic Investigations
Derivatives originating from the 5-chloro-3-phenyl-1H-indole-2-carboxamide framework have been systematically screened for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and mycobacteria. tandfonline.commdpi.comnih.gov
Studies have confirmed the screening of this compound derivatives against a panel of clinically relevant bacteria. tandfonline.commdpi.comnih.gov The antibacterial activity of these compounds has been evaluated against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. tandfonline.commdpi.com While specific minimum inhibitory concentration (MIC) values for direct derivatives are not consistently detailed in all reports, related indole-2-carboxamide structures have shown significant efficacy. For instance, certain novel indole (B1671886) derivatives have demonstrated MIC values ranging from 3.125 to 50 µg/mL against S. aureus, E. coli, and B. subtilis. researchgate.net One study found that a synthesized indole derivative exhibited an MIC of 3.90 µg/mL against Staphylococcus aureus. researchgate.net Another investigation into different indole-based compounds showed potent activity against Bacillus subtilis, with MIC values as low as 62.5µg/ml. nih.gov
| Bacterial Strain | Organism Type | Observed Activity of Related Indole Derivatives |
|---|---|---|
| Staphylococcus aureus | Gram-positive | Screening confirmed tandfonline.commdpi.com; MIC values as low as 3.90 µg/mL for related compounds. researchgate.net |
| Escherichia coli | Gram-negative | Screening confirmed tandfonline.commdpi.com; MIC values range from 3.125-50 µg/mL for related compounds. researchgate.net |
| Bacillus subtilis | Gram-positive | Screening confirmed tandfonline.commdpi.com; MIC values as low as 62.5 µg/mL for related compounds. nih.gov |
The antifungal potential of the this compound scaffold has also been explored. Derivatives have been tested against pathogenic fungi, including Aspergillus niger and Candida albicans. tandfonline.commdpi.comnih.gov Research on various indole derivatives has shown promising results; for example, some compounds displayed potent activity against Candida albicans, with one study reporting a MIC value of 7.8125 μg/mL. researchgate.net Other related indole-triazole derivatives have shown efficacy against C. albicans with MIC values of 3.125 µg/mL. researchgate.net
| Fungal Strain | Fungal Type | Observed Activity of Related Indole Derivatives |
|---|---|---|
| Aspergillus Niger | Mold | Screening confirmed. tandfonline.commdpi.comnih.gov |
| Candida albicans | Yeast | Screening confirmed tandfonline.commdpi.com; MIC values as low as 3.125 µg/mL for related compounds. researchgate.net |
A significant area of research for indole-2-carboxamides is their potent activity against Mycobacterium tuberculosis. Derivatives of this compound have been specifically evaluated for their antitubercular effects against the H37Rv strain. tandfonline.commdpi.comnih.gov Research has shown that the indole-2-carboxamide scaffold is a promising foundation for developing new antitubercular agents. researchgate.net For example, a zinc (II) complex incorporating a related indole ligand demonstrated a promising MIC of 3.125 µg/mL against M. tuberculosis. nih.gov Another study on a different 5-substituted indole-2-carboxamide derivative reported an excellent MIC value of 0.012 µM. researchgate.net
The mechanism underlying the antimicrobial activity of indole-2-carboxamides has been a key focus of investigation, particularly for their antitubercular effects. A primary target identified for this class of compounds in Mycobacterium tuberculosis is the Mycobacterial Membrane Protein Large 3 (MmpL3). researchgate.net MmpL3 is an essential transporter responsible for moving mycolic acid precursors across the bacterial cell membrane, a critical step in the formation of the unique and protective mycobacterial outer membrane. researchgate.net By inhibiting MmpL3, indole-2-carboxamide derivatives disrupt the cell wall synthesis, leading to bacterial death. researchgate.net
For broader antibacterial effects, particularly against Gram-positive bacteria, proposed mechanisms for indole derivatives include the inhibition of respiratory metabolism and disruption of the bacterial membrane potential. nih.gov
Anticancer and Antiproliferative Research
The 5-chloro-indole-2-carboxamide core structure is a prominent scaffold in the design of novel anticancer agents. Derivatives have demonstrated significant antiproliferative activity across a diverse range of human cancer cell lines.
Derivatives of 5-chloro-indole have shown potent growth-inhibitory effects against multiple cancer cell lines. Research has demonstrated that these compounds can be effective at nanomolar to low micromolar concentrations. tandfonline.comnih.gov For example, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides showed high antiproliferative activity, with GI50 (50% growth inhibition) values ranging from 29 nM to 47 nM against a panel of cancer cells. tandfonline.com Another study on a different derivative reported an EC50 value of 7.1 ± 0.6 μM against the HCT116 colon cancer cell line. Indole derivatives have also been reported to show proficient anticancer activity against the AMJ13 cell line. nih.gov
The table below summarizes the antiproliferative activity of various derivatives based on the 5-chloro-indole-2-carboxamide scaffold against several human cancer cell lines.
| Cell Line | Cancer Type | Compound Type | Reported Activity (IC50/EC50/GI50) | Reference |
|---|---|---|---|---|
| AMJ13 | (Not Specified) | Indole derivatives | Proficient activity reported | nih.gov |
| MCF-7 | Breast Adenocarcinoma | (E)-1-(4-methoxynaphthalen-1-yl)-3-(1-methyl-1H-indol-5-yl)prop-2-en-1-one | 0.82 µM (IC50) | nih.gov |
| HCT116 | Colon Carcinoma | (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | 7.1 ± 0.6 μM (EC50) | |
| HepG2 | Hepatocellular Carcinoma | (E)-1-(4-methoxynaphthalen-1-yl)-3-(1-methyl-1H-indol-5-yl)prop-2-en-1-one | 0.65 µM (IC50) | nih.gov |
| A549 | Lung Carcinoma | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (5f) | 29 nM (GI50) | tandfonline.com |
| Panc-1 | Pancreatic Cancer | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (5f) | 29 nM (GI50) | tandfonline.com |
| HT-29 | Colon Adenocarcinoma | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (5f) | 29 nM (GI50) | tandfonline.com |
Mechanisms of Action in Cancer Cells
Derivatives of the 5-chloro-1H-indole-2-carboxamide scaffold have been investigated for their potential as anticancer agents, demonstrating a variety of mechanisms by which they exert their effects on cancer cells. These mechanisms include the induction of programmed cell death, the inhibition of key enzymes involved in cell cycle progression, and the modulation of critical signaling pathways.
The tumor suppressor protein p53 plays a critical role in initiating apoptosis in response to cellular stress. mdpi.com Its activation can lead to the release of cytochrome c from the mitochondria, which in turn activates caspases, the executive enzymes of apoptosis. nih.govresearchgate.net The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial in this process, with p53 capable of activating the Bax gene. mdpi.comresearchgate.net
Certain 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives have been shown to engage this pathway to induce cell death in cancer cells. nih.gov Specifically, compounds designated as 15 and 19 in one study demonstrated the ability to increase the levels of initiator caspases-8 and -9. nih.gov Furthermore, these compounds were found to induce the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Another study on a 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative found that it significantly decreased the expression of apoptosis-related proteins, including cleaved caspase-3 and Bax. mdpi.com This modulation of key apoptotic regulators highlights a primary mechanism of the anticancer activity of this class of compounds.
Table 1: Effect of 5-Chloro-indole-2-carboxamide Derivatives on Apoptotic Proteins
| Compound Derivative | Target Protein | Observed Effect |
|---|---|---|
| 5-chloro-3-hydroxymethyl-indole-2-carboxamide (cpd 15) | Caspase-8, Caspase-9, Bax | Increased levels |
| Bcl-2 | Decreased levels | |
| 5-chloro-3-hydroxymethyl-indole-2-carboxamide (cpd 19) | Caspase-8, Caspase-9, Bax | Increased levels |
| Bcl-2 | Decreased levels | |
| 5-Chloro-N-phenyl-1H-indole-2-carboxamide (cpd 1) | Cleaved Caspase-3, Bax | Decreased expression |
Data sourced from scientific literature. nih.govmdpi.com
Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are key regulators of cell proliferation and are often dysregulated in cancer, making them important therapeutic targets. A series of 5-substituted-3-ethylindole-2-carboxamides were designed and synthesized to act as dual inhibitors of these kinases. researchgate.netnih.gov
Several of these compounds displayed potent inhibitory activity. For instance, compounds 5i and 5j from the series were identified as potent dual inhibitors of both EGFR and CDK2. researchgate.netnih.govrsc.org The inhibitory activities were quantified by their IC₅₀ values, which represent the concentration of the drug required to inhibit the activity of the enzyme by 50%. The findings showed that these compounds inhibited EGFR with IC₅₀ values ranging from 85 nM to 124 nM, comparable to the reference inhibitor erlotinib (B232) (IC₅₀ = 80 nM). nih.govelsevierpure.com Against CDK2, the compounds were effective with IC₅₀ values between 16 nM and 46 nM, with compound 5j being more potent than the reference drug dinaciclib (B612106) (IC₅₀ = 20 nM). nih.gov
Table 2: EGFR and CDK2 Inhibitory Activity of 5-substituted-3-ethylindole-2-carboxamide Derivatives
| Compound | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
|---|---|---|
| 5c | 124 | 46 ± 05 |
| 5g | 101 | 33 ± 04 |
| 5i | 93 | 24 ± 02 |
| 5j | 85 | 16 ± 02 |
| Erlotinib (Reference) | 80 | N/A |
| Dinaciclib (Reference) | N/A | 20 |
IC₅₀ values represent the mean from experimental assays. nih.govelsevierpure.com
The WNT signaling pathway is crucial for cellular processes, and its aberrant activation is linked to various cancers. researchgate.net The Dishevelled (DVL) protein is a key component in transducing the WNT signal. nih.gov Targeting the PDZ domain of DVL can inhibit its interaction with the Frizzled (FZD) receptor, thereby downregulating the WNT pathway and suppressing tumor growth. nih.govnih.gov
A derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) , was identified as a selective inhibitor of DVL1 binding. nih.gov This compound, specifically the (S)-enantiomer, demonstrated potent inhibition of DVL1 with an EC₅₀ value of 0.49 ± 0.11 μM. nih.gov This inhibition effectively turns off the abnormal activation of the WNT pathway, highlighting a distinct mechanism for the anticancer potential of indole-2-carboxamide derivatives. nih.gov
Table 3: DVL1 Binding Inhibition by an Indole-2-carboxamide Derivative
| Compound | Target | EC₅₀ (μM) |
|---|---|---|
| (S)-enantiomer of RS4690 | DVL1 | 0.49 ± 0.11 |
EC₅₀ represents the concentration of a drug that gives a half-maximal response. nih.gov
Na+/H+ Exchanger Regulatory Factor 1 (NHERF1) is a scaffolding protein containing PDZ domains that regulates the signaling of various receptors and is involved in numerous cellular processes. nih.govmdpi.com It can interact with Frizzled receptors through its PDZ domains, the same domains DVL uses for its interaction. nih.gov
Research has identified 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide as an inhibitor of NHERF1 by targeting its PDZ1 domain. nih.gov This interaction is significant because by binding to NHERF1, the compound can potentially interfere with the assembly of signaling complexes at the plasma membrane, representing another avenue through which indole-2-carboxamides can influence cellular signaling pathways relevant to cancer.
Allosteric Modulation of Cannabinoid Receptor Type 1 (CB1)
The Cannabinoid Receptor Type 1 (CB1) is a G protein-coupled receptor that is a target for various therapeutic applications. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering a way to fine-tune receptor activity rather than simply activating or blocking it. mdpi.com
A 5-chloro-1H-indole-2-carboxamide derivative, Org 27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide) , has been identified and characterized as an allosteric modulator of the CB1 receptor. nih.govnih.gov
Studies have shown that this compound exhibits positive binding cooperativity with CB1 receptor agonists. In equilibrium binding assays, Org 27569 significantly increased the binding of the CB1 agonist [³H]CP 55,940. nih.gov Conversely, it displayed negative binding cooperativity with CB1 inverse agonists, causing a decrease in the specific binding of [³H]SR 141716A. nih.gov This dual activity suggests that Org 27569 stabilizes a receptor conformation that has a higher affinity for agonists and a lower affinity for inverse agonists. nih.govnih.gov Despite enhancing agonist binding, the compound acts as an antagonist of G protein coupling, indicating a complex mechanism of action known as allosteric ligand-biased signaling. nih.gov
Table 4: Allosteric Properties of Org 27569 at the CB1 Receptor
| Orthosteric Ligand | Type | Cooperativity with Org 27569 | Effect on Binding |
|---|---|---|---|
| [³H]CP 55,940 | Agonist | Positive | Increased |
| [³H]SR 141716A | Inverse Agonist | Negative | Decreased |
Cooperativity refers to the influence of the allosteric modulator on the binding of the primary ligand. nih.gov
Impact on G-protein Coupling and Signaling Pathways (e.g., ERK1/2 Phosphorylation)
While direct studies on this compound's impact on G-protein coupling are not extensively detailed in the provided context, the broader family of mitogen-activated protein kinases (MAPKs), which includes extracellular signal-regulated kinases (ERK1/2), is a known signaling pathway influenced by G-protein coupled receptors (GPCRs). nih.gov The activation of the MEK5–ERK5 pathway, a related MAPK pathway, is associated with increased cellular proliferation, migration, survival, and angiogenesis. nih.gov Inhibition of this pathway is considered an attractive approach for cancer treatment. nih.gov Some indole derivatives have been shown to affect MAPK-mediated inflammatory responses, suggesting a potential area for future investigation for this compound. nih.gov For instance, certain 5-chloro-indole-2-carboxamides have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that can activate the MAPK/ERK pathway. nih.gov
Enzyme Inhibition Studies
Brain-Type Glycogen (B147801) Phosphorylase (PYGB) Inhibition and Hypoxia/Reoxygenation Injury Mitigation
A novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative has been identified as a potent inhibitor of brain-type glycogen phosphorylase (PYGB), a key enzyme in brain glycogen metabolism. longdom.orgnih.govmdpi.com This inhibition is significant because abnormal glycogen metabolism is a critical pathological factor in hypoxic-ischemic brain injury, such as stroke. longdom.orgmdpi.comsemanticscholar.org
Research demonstrates that this compound can alleviate hypoxia/reoxygenation (H/R) injury in astrocytes. nih.govmdpi.com It achieves this by improving cell viability and reducing the lactate (B86563) dehydrogenase (LDH) leakage rate, intracellular glucose content, and the level of post-ischemic reactive oxygen species (ROS). nih.govmdpi.com Furthermore, the compound improves cellular energy metabolism by reducing ATP levels after ischemia and downregulating extracellular acidification, thereby ameliorating metabolic acidosis. nih.govmdpi.comsemanticscholar.org During reperfusion, it enhances mitochondrial aerobic energy metabolism while reducing anaerobic glycolysis. nih.govsemanticscholar.org
Crucially, studies have validated that the compound exerts its protective effect against cellular H/R injury by specifically targeting PYGB. nih.govmdpi.com When the PYGB gene was silenced in mouse astrocytes, the protective effects of the compound were significantly diminished. longdom.orgmdpi.com After PYGB knockdown, the compound could no longer significantly improve cell viability, reduce LDH leakage, or decrease intracellular glucose and ROS levels. mdpi.com This confirms that PYGB is an efficient therapeutic target for ischemic-hypoxic diseases and that the 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative acts directly through this mechanism. nih.govmdpi.com
Below is a summary of the effects of the 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative on astrocytes under Hypoxia/Reoxygenation (H/R) conditions.
| Parameter | Effect of Compound on H/R-Injured Astrocytes | Effect of Compound after PYGB Knockdown |
|---|---|---|
| Cell Viability | Increased | Not Significantly Improved |
| LDH Leakage | Reduced | Not Remarkably Reduced |
| Intracellular Glucose | Reduced | Not Remarkably Reduced |
| ROS Level | Reduced | Not Remarkably Reduced |
| Mitochondrial Aerobic Energy Metabolism | Increased | Not Significantly Increased |
| Anaerobic Glycolysis | Reduced | Not Significantly Reduced |
| Apoptosis-Related Protein Expression | Inhibited | Not Effectively Inhibited |
Direct Activation of Adenosine Monophosphate-activated Protein Kinase (AMPK) (for related indole carboxylic acid derivatives)
While not this compound itself, a related indole carboxylic acid derivative, 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), has been identified as a direct activator of Adenosine Monophosphate-activated Protein Kinase (AMPK). acs.orgasm.org AMPK is a crucial enzyme that acts as a master regulator of energy homeostasis within cells. acs.orgnih.gov
The compound PF-06409577 directly activates AMPK by promoting the phosphorylation of a key threonine residue (Thr172) on the catalytic α-subunit, which can increase kinase activity 500- to 1000-fold. nih.gov This direct activation of AMPK has been shown to inhibit the infection of several flaviviruses, including West Nile Virus (WNV), Zika Virus (ZIKV), and Dengue Virus (DENV). asm.orgnih.gov The antiviral effect is linked to the modulation of host cell lipid metabolism, as flavivirus replication is highly dependent on cellular lipids. asm.orgnih.govnih.gov By activating AMPK, PF-06409577 negatively regulates lipid synthesis, thereby impairing viral replication. nih.gov
Other Biological Activities Investigated for Indole-2-carboxamide Derivatives
Antiviral Properties
Indole-2-carboxamide derivatives have emerged as a class of potent, broad-spectrum antiviral agents. asm.orgnih.govmadbarn.com Specifically, certain third-generation lead compounds, such as CCG205432, have demonstrated significant activity against a range of RNA viruses. nih.govmadbarn.com These compounds show efficacy against members of the Togaviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae families. asm.orgmadbarn.com
In cell-based assays using Western Equine Encephalitis Virus (WEEV) replicons, these indole-2-carboxamides exhibit half-maximal inhibitory concentrations (IC₅₀) of approximately 1 μM and selectivity indices greater than 100. nih.govmadbarn.com The mechanism of action appears to involve the modulation of a host factor involved in cap-dependent translation, rather than targeting a viral-specific protein. asm.orgmadbarn.com This host-oriented mechanism likely contributes to their broad-spectrum activity. asm.org
The table below summarizes the antiviral profile of representative indole-2-carboxamide compounds.
| Compound Class | Target Virus Families | Approximate IC₅₀ (WEEV) | Proposed Mechanism |
|---|---|---|---|
| Indole-2-carboxamides (e.g., CCG205432) | Togaviridae, Bunyaviridae, Picornaviridae, Paramyxoviridae | ~1 µM | Targeting a host factor that modulates cap-dependent translation |
Anti-inflammatory Effects
Derivatives of indole-2-carboxamide have been designed and synthesized as potent anti-inflammatory agents. nih.govtheaspd.com Studies have shown that these compounds can effectively inhibit the lipopolysaccharides (LPS)-induced expression of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. nih.gov
In animal models of sepsis and acute lung injury, certain indole-2-carboxamide derivatives were found to reduce pulmonary inflammation and the overexpression of inflammatory mediators. nih.govresearchgate.net For example, an indole-2-carboxamide derivative known as LG4 has shown significant anti-inflammatory effects by inhibiting MAPK-mediated inflammatory responses, proving effective in a mouse model of diabetic kidney disease. nih.gov These compounds have demonstrated the ability to produce remarkable improvements in lung histopathology in mice subjected to LPS-induced injury. nih.govresearchgate.net The collective data indicate that indole-2-carboxamide derivatives are a promising scaffold for the development of treatments for inflammatory diseases. nih.govnih.gov
Antihyperlipidemic Activity
Derivatives of 5-chloro-1H-indole-2-carboxamide have been investigated for their potential to manage hyperlipidemia, a condition characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood. nih.govresearchgate.net Studies utilizing animal models of hyperlipidemia have demonstrated the lipid-lowering capabilities of these compounds. nih.govresearchgate.net
Research involving novel N-(benzoylphenyl)-5-chloro-1H-indole-2-carboxamide derivatives was conducted on Triton WR-1339-induced hyperlipidemic rats. nih.gov This model induces a temporary state of hyperlipidemia by inhibiting the enzyme lipoprotein lipase (B570770), which is responsible for breaking down triglycerides. nih.govresearchgate.net In these studies, specific derivatives of 5-chloro-1H-indole-2-carboxamide were shown to significantly impact the lipid profile. nih.gov
For instance, compounds such as N-(3-benzoylphenyl)-5-chloro-1H-indole-2-carboxamide (compound 16) and N-(4-benzoylphenyl)-5-chloro-1H-indole-2-carboxamide (compound 18) were administered to hyperlipidemic rats. nih.gov The results indicated a significant reduction in elevated plasma triglyceride levels 12 hours after administration. nih.gov Furthermore, these compounds also produced a significant decrease in plasma total cholesterol levels. nih.gov Another beneficial effect observed was a significant increase in high-density lipoprotein (HDL) cholesterol levels, often referred to as "good cholesterol". nih.gov
The underlying biological mechanism for the antihyperlipidemic activity in the Triton WR-1339 model is linked to the modulation of lipid metabolism. While the model itself works by inhibiting lipoprotein lipase (LPL), leading to an accumulation of triglycerides, effective antihyperlipidemic agents can counteract these effects. nih.govresearchgate.net The major pharmacological mechanism of fibrates, a class of drugs used to treat high triglycerides, involves increasing the hydrolysis of triglycerides by inducing LPL and reducing the synthesis of apolipoprotein C-III. nih.govsemanticscholar.org The activity of the 5-chloro-1H-indole-2-carboxamide derivatives in this model suggests they may possess a potent lipid-lowering effect, potentially influencing pathways of lipid synthesis, clearance, or breakdown. nih.govjocpr.com
The table below summarizes the effects of selected N-(benzoylphenyl)-5-chloro-1H-indole-2-carboxamide derivatives on plasma lipid levels in a Triton WR-1339-induced hyperlipidemia model in rats. nih.gov
| Compound | Effect on Triglycerides (TG) | Effect on Total Cholesterol (TC) | Effect on High-Density Lipoprotein (HDL) |
| N-(3-benzoylphenyl)-5-chloro-1H-indole-2-carboxamide (16) | Significant Reduction | Significant Reduction | Significant Increase |
| N-(4-benzoylphenyl)-5-chloro-1H-indole-2-carboxamide (18) | Significant Reduction | Significant Reduction | Significant Increase |
Data derived from studies on Triton WR-1339-induced hyperlipidemic rats 12 hours post-administration. nih.gov
Antioxidant Effects
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. nih.gov Compounds with the ability to scavenge free radicals are of significant interest for their potential therapeutic benefits. Indole derivatives, including those related to this compound, have been evaluated for their antioxidant properties. nih.gov
The antioxidant potential of these compounds is often assessed using in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov In this test, the ability of a compound to donate an electron or hydrogen atom to the stable DPPH radical is measured, which is observed as a color change. nih.gov
In a study evaluating new 3-substituted-2-oxindole derivatives, a 5-chloro analogue demonstrated notable free radical scavenging activity. nih.gov Specifically, the 5-chloro analogue of 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-one showed a maximum free radical scavenging activity of 44% at a concentration of 50 μg/ml. nih.gov This indicates that the presence of the chloro group at the 5-position of the indole ring is compatible with antioxidant activity. The mechanism of action is attributed to the ability of the indole nucleus and its substituents to neutralize reactive oxygen species, thereby mitigating oxidative damage. nih.govnih.gov
The table below presents the in vitro antioxidant activity of a 5-chloro-indole derivative as determined by the DPPH free radical scavenging assay. nih.gov
| Compound | Assay | Concentration | Result |
| 5-chloro-1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-one | DPPH Free Radical Scavenging | 50 μg/ml | 44% Scavenging Activity |
Structure Activity Relationship Sar Studies and Molecular Design of Indole 2 Carboxamides
Impact of Substituents on Biological Potency and Selectivity
The biological activity of indole-2-carboxamides is profoundly influenced by the nature and position of various substituents on the indole (B1671886) core, the amide linker, and associated phenyl rings. These modifications are crucial in fine-tuning the interaction of these compounds with their biological targets.
Role of C3-Position Substituents in CB1 Allosteric Modulation
The substituent at the C3 position of the indole ring plays a significant role in the allosteric modulation of the cannabinoid type 1 (CB1) receptor. nih.govnih.govresearchgate.net Research has shown that the length of a linear alkyl chain at this position is a critical determinant of both binding affinity and the degree of cooperativity with orthosteric ligands. nih.govacs.org
For instance, replacing the ethyl group of the prototypical CB1 allosteric modulator, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569), with a longer n-pentyl group leads to an enhancement of the allosteric effect. nih.govnih.gov Specifically, studies have identified that an n-propyl group at the C3 position is often preferred for optimizing the allosteric modulation of orthosteric ligand binding, while an n-hexyl group can be more favorable for increasing the affinity of the allosteric modulator for the CB1 receptor itself. nih.govacs.org However, further increasing the alkyl chain length to n-heptyl or n-nonyl does not result in improved allosteric effects. nih.gov The presence of aromatic or cyclic aliphatic rings, such as phenyl, benzyl (B1604629), or cyclohexyl, at the C3 position has been found to either abolish or significantly diminish the CB1 modulatory activity. unc.edu
| C3-Substituent | Observed Effect on CB1 Allostery | Reference |
|---|---|---|
| Ethyl | Baseline allosteric modulation | nih.gov |
| n-Propyl | Preferred for allosteric modulation of orthosteric ligand binding | nih.govacs.org |
| n-Pentyl | Enhancement of allosteric effects | nih.govnih.gov |
| n-Hexyl | Preferred for enhancing affinity of the allosteric modulator | nih.govacs.org |
| n-Heptyl / n-Nonyl | No improvement in allosteric effects | nih.gov |
| Phenyl / Benzyl / Cyclohexyl | Abolished or significantly reduced modulatory activity | unc.edu |
Influence of C5-Position Electron-Withdrawing Groups
A key structural requirement for the potent allosteric modulation of the CB1 receptor by indole-2-carboxamides is the presence of an electron-withdrawing group at the C5 position of the indole ring. nih.govacs.org This feature significantly impacts the compound's ability to interact effectively with the allosteric binding site.
Structure-activity relationship studies have consistently shown that substituents like chloro or fluoro groups at the C5 position enhance the modulatory potency of these compounds at the CB1 receptor. nih.govnih.gov The substitution of a bromine atom for a chlorine atom at this position, however, has been shown to result in a significant decrease in antiproliferative activity in certain derivatives, suggesting that chlorine is more tolerated for this specific biological action. mdpi.com The necessity of such a group is a recurring theme in the design of effective CB1 allosteric modulators based on the indole-2-carboxamide scaffold. nih.govacs.org
Effects of Amide Linker Length and Phenyl Ring B Substituents on Receptor Interactions
The linker connecting the core indole structure to a peripheral phenyl ring (Ring B) is another critical element for biological activity. For CB1 allosteric modulators, an ethylene (B1197577) linker between the amide bond and phenyl ring B has been identified as essential. nih.govacs.org Any modification, such as shortening or elongating this two-carbon chain, has been found to abolish the allosteric effects on the receptor. nih.gov
Furthermore, the substituents on phenyl ring B have a pronounced influence on both the binding affinity to the allosteric site and the binding cooperativity with the orthosteric ligand. nih.govacs.org For example, replacing a piperidinyl group with an N,N-dimethylamino or a diethylamino group at the 4-position of the phenyl ring can lead to improved allosteric modulation. nih.govnih.gov These findings highlight the sensitivity of the receptor's allosteric site to the chemical nature and spatial arrangement of this portion of the molecule. nih.govnih.gov
Correlation between Halogenation and Antimicrobial Efficacy
Halogenation of the indole ring has been associated with antimicrobial properties in various indole derivatives. While specific studies focusing solely on the antimicrobial efficacy of 5-chloro-3-phenyl-1H-indole-2-carboxamide are limited, broader research indicates that functional groups on indole derivatives, including indole carboxamides, can inhibit the formation of biofilms by pathogens like Candida albicans. nih.gov The presence of halogen atoms, such as chlorine or bromine, on the indole core can contribute to this activity. For example, in a series of N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamides, the 5-chloro derivative showed greater antiproliferative potency than the 5-bromo analogue, indicating a preference for chlorine in that specific context. mdpi.com This suggests that the type of halogen and its position can modulate the biological efficacy of the compound.
Importance of Phenethyl Moiety for Antiproliferative Action
The presence of a phenethyl moiety in the backbone structure of indole-2-carboxamides is a significant factor for their antiproliferative activity. nih.govresearchgate.net A study investigating a series of these compounds found that those incorporating a phenethyl group demonstrated greater potency against cancer cell lines compared to derivatives with other linkers, such as 4-phenylpiperazin-1-yl carbonyl or benzyl carbonyl moieties. nih.gov This indicates a structural preference for the phenethyl group in mediating the antiproliferative effects of this class of compounds. nih.govresearchgate.net For instance, compound 5c (R = m-piperidin-1-yl) demonstrated good antiproliferative activity, suggesting that the meta position of the phenethyl ring is tolerated for this action. nih.gov
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure and stereochemistry of indole-2-carboxamides are important for their interaction with biological targets. Conformational analysis helps in understanding the spatial arrangement of the molecule, which can influence its binding affinity and efficacy.
While detailed conformational studies on this compound itself are not extensively documented in the provided context, related studies on indole-2-carboxamide analogs offer some insights. For instance, the introduction of conformationally restricted moieties, such as the three linearly arranged nitrogen atoms of an azide (B81097) group or the cyclic structure of a diazirine, can create steric interference at the CB1 allosteric binding site. nih.gov This suggests that a degree of conformational flexibility is necessary for optimal receptor interaction.
In another study on related dimethyl indole-2-carboxamides with cyclohexyl substituents, it was found that there was no preference for a specific stereochemical orientation (cis vs. trans) at the 4-position of the cyclohexyl ring for anti-mycobacterial activity, as both the pure trans isomer and the cis/trans mixture exhibited the same minimum inhibitory concentration values. nih.gov This indicates that for certain biological targets and structural scaffolds, the precise stereochemistry in peripheral groups may not be a critical determinant of activity.
| Compound Name |
|---|
| This compound |
| 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide |
| 5-chloro-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide |
| 5-bromo-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide |
Computational Approaches in SAR Elucidation
The exploration of Structure-Activity Relationships (SAR) for indole-2-carboxamide derivatives, including this compound, has been significantly advanced by a variety of computational techniques. These in silico methods provide profound insights into the molecular interactions governing biological activity, guiding the rational design of more potent and selective molecules. Computational approaches allow researchers to predict binding affinities, understand interaction mechanisms, and compare molecular properties, thereby accelerating the drug discovery process.
Quantum Mechanical Calculations (e.g., Density Functional Theory)
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the intrinsic electronic properties of molecules. tandfonline.comresearchgate.net These methods are used to study the geometry, electronic structure, and reactivity of compounds like this compound.
DFT studies on indole derivatives have been employed to calculate various molecular properties that are crucial for understanding their biological activity. Key parameters derived from these calculations include:
Optimized Molecular Geometry: Determining the most stable three-dimensional conformation of the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's electronic stability and susceptibility to chemical reactions. For instance, a smaller energy gap often correlates with higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target.
Atomic Charges: Calculations like Mulliken and Hirshfeld charges quantify the electron distribution on each atom, which helps in understanding intermolecular interactions. researchgate.net
In SAR studies of indole-2-carboxamides, DFT can reveal how different substituents on the indole core or the carboxamide group influence the molecule's electronic properties, and consequently, its interaction with a target receptor. For example, a QSAR study on indole-2-carboxamides identified that the electrostatic potential charges at specific atoms were favorable or detrimental to the compound's antagonistic activity at the CB1 receptor. ijpar.com
| Parameter | Description | Significance in SAR |
|---|---|---|
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | Identifies sites for hydrogen bonding and electrostatic interactions with the target protein. |
| Heat of Formation (HOF) | Calculated enthalpy change when a compound is formed from its constituent elements. | Used to evaluate the relative thermodynamic stability of different derivatives. |
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a widely used computational method to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This technique is instrumental in SAR studies for indole-2-carboxamides, helping to visualize and analyze the interactions that drive biological activity.
In studies of related 5-chloro-indole-2-carboxamide derivatives, molecular docking has been successfully used to predict their binding modes within the active sites of various protein targets, such as Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov For example, docking simulations of potent antiproliferative 5-chloro-indole-2-carboxamides revealed key interactions with the EGFR active site. The 5-chloro-indolyl moiety was observed to insert deep into a hydrophobic pocket, with the indole NH group forming a crucial hydrogen bond with the side chain of an aspartate residue (Asp855). nih.gov
The general process involves:
Preparation: Obtaining or modeling the 3D structures of the ligand (e.g., this compound) and the target protein.
Docking Simulation: Using a scoring algorithm to place the ligand into the binding site of the protein in multiple conformations and orientations.
Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key intermolecular interactions.
| Type of Interaction | Ligand Moiety | Interacting Protein Residue (Example) | Significance |
|---|---|---|---|
| Hydrogen Bond | Indole N-H | Asp855 | Anchors the ligand in the binding pocket. nih.gov |
| Ionic Bond | Amine group on side chain | Asp800 | Provides strong electrostatic stabilization. nih.gov |
| π-H / π-cation | Indole ring | Leu844 / Lys745 | Contributes to hydrophobic and electrostatic binding affinity. nih.gov |
These simulations provide a structural hypothesis for the observed activity, which can then be used to design new derivatives with improved binding characteristics.
Molecular Dynamics Simulations for Binding Mode Elucidation
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, elucidating the stability and conformational changes of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.
For indole derivatives, MD simulations are used to:
Assess Binding Stability: To validate a docking pose, an MD simulation can determine if the ligand remains stably bound within the active site or if it dissociates. This is often measured by the root-mean-square deviation (RMSD) of the ligand's position over time.
Refine Binding Poses: The dynamic nature of the simulation can allow the ligand and protein to adjust their conformations, leading to a more accurate representation of the binding mode than the static docked pose.
Analyze Intermolecular Interactions: MD trajectories can be analyzed to determine the persistence of key interactions (like hydrogen bonds) and to identify the role of water molecules in mediating binding.
Calculate Binding Free Energies: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide more accurate estimations of binding affinity.
In a study on N-arylsulfonyl-indole-2-carboxamide derivatives, MD simulations indicated that the most promising compounds could bind stably to their target enzyme, FBPase, in a manner similar to the native ligand under dynamic conditions. Similarly, simulations of another indole derivative targeting the estrogen receptor α (ERα) showed it maintained a stable binding mode throughout a 50 ns simulation, confirming the stability of the computationally predicted interactions.
Computational Overlap Models for Active Site Comparison
Computational overlap models, which include techniques like pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR), are used to compare the structural and electronic requirements for binding to a specific target or across different targets. These models help to distill the essential features of a series of active molecules into a single 3D representation.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. For a series of indole-2-carboxamide inhibitors, a ligand-based pharmacophore model can be generated from the structures of the most active compounds. This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build a statistical model that correlates the 3D properties (steric and electrostatic fields) of a set of molecules with their biological activities. For N-arylsulfonyl-indole-2-carboxamide derivatives, 3D-QSAR models have been successfully constructed with good predictive ability. These models generate contour maps that visualize regions where, for example, bulky groups or positive charges would increase or decrease activity, providing direct guidance for molecular design.
Active Site Comparison: Computational methods can also be used to directly compare the binding sites of different proteins to understand selectivity. By docking indole derivatives into the active sites of two different enzymes, for instance, researchers can analyze differences in binding orientation, key interactions, and active site volume and shape. This comparison can explain why a compound is a potent inhibitor for one target but not another, guiding the design of more selective ligands.
Preclinical Evaluation and Mechanistic Investigations in in Vitro and in Vivo Models
Cell-Based Assays for Pharmacological Characterization
Cell-based assays are fundamental in the initial stages of drug discovery to determine the biological effects of a compound on living cells. For derivatives of 5-chloro-1H-indole-2-carboxamide, these assays have been pivotal in elucidating their anticancer and neuroprotective potential.
The antiproliferative activity of novel 5-chloro-indole-2-carboxamide derivatives has been evaluated against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govnih.gov This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.
One study synthesized a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and evaluated their effects on A-549 (epithelial cancer), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HT-29 (colon cancer) cell lines. nih.gov Several of these compounds demonstrated significant antiproliferative activity, with Growth Inhibitory (GI₅₀) values in the nanomolar range, comparable to the reference drug erlotinib (B232). nih.gov Similarly, another investigation into 5-chloro-indole-2-carboxylate derivatives also reported potent antiproliferative effects against multiple cancer cell lines. researchgate.net
| Compound | Target Cell Line | GI₅₀ (nM) | Reference Compound | GI₅₀ (nM) | Source |
|---|---|---|---|---|---|
| Compound 5c | Mean of 4 cancer cell lines | 47 | Erlotinib | 33 | nih.gov |
| Compound 5d | Mean of 4 cancer cell lines | 41 | Erlotinib | 33 | nih.gov |
| Compound 5f | Mean of 4 cancer cell lines | 31 | Erlotinib | 33 | nih.gov |
| Compound 5g | Mean of 4 cancer cell lines | 29 | Erlotinib | 33 | nih.gov |
Further investigations have focused on whether the observed cytotoxicity is due to the induction of apoptosis, or programmed cell death. nih.gov Analysis of key apoptotic markers in cancer cells treated with 5-chloro-indole-2-carboxamide derivatives has provided insight into their mechanism of action. elsevierpure.comnih.gov
Studies have shown that potent compounds from this class can significantly increase the levels of active caspase-3, a critical executioner caspase in the apoptotic pathway. nih.govtandfonline.com For instance, two derivatives, designated 5f and 5g, were found to increase caspase-3 protein levels in Panc-1 pancreatic cancer cells by approximately eightfold compared to untreated cells, with activity surpassing that of the reference compound staurosporine. nih.govtandfonline.com
In addition to caspase-3, the effects on other key proteins in the apoptotic cascade have been assessed. The same compounds (5f and 5g) were also shown to elevate levels of caspase-8 (an initiator caspase in the extrinsic pathway) and Bax (a pro-apoptotic protein) while concurrently decreasing the levels of Bcl-2 (an anti-apoptotic protein). elsevierpure.comtandfonline.com This modulation of key regulatory proteins confirms that these compounds can trigger apoptosis through the intrinsic and extrinsic pathways. nih.gov
| Compound | Parameter | Result (pg/mL) | Reference Compound | Result (pg/mL) | Source |
|---|---|---|---|---|---|
| Compound 5f | Caspase-3 Level | 560.2 ± 5.0 | Staurosporine | 503.2 ± 4.0 | nih.govnih.gov |
| Compound 5g | Caspase-3 Level | 542.5 ± 5.0 | Staurosporine | 503.2 ± 4.0 | nih.govnih.gov |
The pharmacological profile of the broader 1H-indole-2-carboxamide class includes interaction with specific cellular receptors. Research has identified a library of these compounds as inhibitors of the human androgen receptor (AR). nih.gov Specifically, they were found to target an allosteric site known as binding function 3 (BF3). nih.gov This discovery positions these compounds as potential therapeutics for castration-resistant prostate cancers by providing an alternative mechanism to overcome resistance to conventional anti-androgens. nih.gov
A primary mechanism of action for many 5-chloro-indole-2-carboxamide derivatives is the direct inhibition of key enzymes involved in disease pathology.
Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane protein that plays a critical role in regulating cell proliferation and survival; its over-activation is implicated in many cancers. nih.gov Several 5-chloro-indole-2-carboxamide derivatives have been identified as potent inhibitors of both wild-type EGFR (EGFRWT) and its resistance-conferring mutant, EGFRT790M. nih.govnih.govmdpi.com The inhibitory activity of these compounds often correlates well with their antiproliferative effects in cell-based assays. nih.gov For example, compounds 5f and 5g showed potent inhibition of EGFRWT with IC₅₀ values of 68 nM and 74 nM, respectively, which is more potent than the reference inhibitor erlotinib (IC₅₀ = 80 nM). nih.gov Against the mutant form, these compounds were even more effective, with IC₅₀ values comparable to the FDA-approved drug osimertinib. nih.govnih.gov
Cyclin-Dependent Kinase 2 (CDK2): CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov Certain 5-substituted-indole-2-carboxamides have been developed as dual inhibitors of both EGFR and CDK2. nih.govrsc.org In an enzyme inhibition assay, a derivative designated as compound 5j was a more potent CDK2 inhibitor than the reference drug dinaciclib (B612106), while compound 5i showed comparable efficacy. nih.gov
Brain-Type Glycogen (B147801) Phosphorylase (PYGB): Abnormal glycogen metabolism is a key factor in hypoxic-ischemic brain injury, and PYGB is the key enzyme that catalyzes this process in the brain. mdpi.com A specific derivative, a 5-chloro-N-phenyl-1H-indole-2-carboxamide, was identified as a novel and potent inhibitor of PYGB. mdpi.commdpi.com This compound, referred to as "compound 1" in studies, displayed high selectivity for the brain isoform (PYGB) over the liver (PYGL) and muscle (PYGM) isoforms of the enzyme. mdpi.com
| Compound | Target Enzyme | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Source |
|---|---|---|---|---|---|
| Compound 5d | EGFRWT | 85 ± 5 | Erlotinib | 80 ± 5 | nih.gov |
| Compound 5f | EGFRWT | 68 ± 5 | Erlotinib | 80 ± 5 | nih.gov |
| Compound 5g | EGFRWT | 74 ± 5 | Erlotinib | 80 ± 5 | nih.gov |
| Compound 5f | EGFRT790M | 9.5 ± 2 | Osimertinib | 8 ± 2 | nih.govnih.gov |
| Compound 5g | EGFRT790M | 11.9 ± 3 | Osimertinib | 8 ± 2 | nih.govnih.gov |
| Compound 5j | CDK2 | 16 ± 02 | Dinaciclib | 20 | nih.gov |
| Compound 5i | CDK2 | 24 ± 02 | Dinaciclib | 20 | nih.gov |
| "Compound 1" | PYGB | 90.27 | - | - | mdpi.commdpi.com |
| "Compound 1" | PYGL | 1537.5 | - | - | mdpi.com |
| "Compound 1" | PYGM | 144.21 | - | - | mdpi.com |
Gene Expression and Protein Modulation Studies
To confirm the cellular targets identified in biochemical assays, studies involving the genetic modulation of target proteins are employed. These investigations help to validate that a compound's observed biological effects are directly mediated through its interaction with the intended target.
To validate PYGB as the functional target of the 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative ("compound 1"), researchers utilized a gene-silencing strategy in mouse astrocytes. mdpi.comlongdom.org Astrocytes were treated to specifically downregulate the expression of the PYGB protein. mdpi.com
The study then compared the protective effects of compound 1 against hypoxia/reoxygenation (H/R) injury in normal astrocytes versus the PYGB-knockdown astrocytes. mdpi.com The results were conclusive: after PYGB was knocked down, compound 1 could no longer effectively alleviate the H/R injury. mdpi.comnih.gov Specifically, in the PYGB-deficient cells, the compound did not significantly improve cell viability, reduce lactate (B86563) dehydrogenase (LDH) leakage, or decrease reactive oxygen species (ROS) levels. mdpi.com Furthermore, the compound failed to improve cellular energy metabolism or inhibit the expression of apoptosis-associated proteins in the absence of PYGB. mdpi.comnih.gov These findings strongly indicate that compound 1 exerts its protective effects by directly targeting PYGB, thus validating it as an effective therapeutic target for ischemic-hypoxic conditions. mdpi.com
Analysis of Protein Expression and Phosphorylation Status
Mechanistic studies into the anticancer effects of 5-chloro-indole-2-carboxamide derivatives have frequently centered on their ability to modulate proteins crucial for cell survival and apoptosis. In models of pancreatic cancer, specific derivatives have been shown to significantly alter the expression levels of key apoptotic proteins. nih.govbohrium.com
Research has demonstrated that these compounds can induce apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and caspases, including caspase-3 and caspase-8. nih.gov Concurrently, they have been observed to decrease the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that favors programmed cell death. The activation of caspase-3, a primary executioner caspase, is a downstream event that confirms the induction of apoptosis. nih.gov For instance, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated potent activation of caspase-3, with expression levels reaching up to 560.2 ± 5.0 pg/mL, exceeding that of the reference compound staurosporine. nih.gov
Furthermore, the phosphorylation status of key signaling proteins has been a focus of investigation. Several 5-chloro-indole-2-carboxamide derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in cancer cell proliferation through its tyrosine kinase activity. nih.govmdpi.com These compounds have shown inhibitory activity against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms like EGFRT790M, which is associated with drug resistance. nih.gov
Table 1: Effect of 5-chloro-indole-2-carboxamide Derivatives on Apoptotic Protein Expression in Pancreatic Cancer Cells
Protein Target Observed Effect Mechanism Reference Caspase-3 Increased Expression/Activation Induces execution phase of apoptosis. mdpi.com Caspase-8 Increased Expression/Activation Initiates the extrinsic apoptotic pathway. mdpi.com Bax Increased Expression Promotes apoptosis by mitochondrial outer membrane permeabilization. mdpi.com Bcl-2 Decreased Expression Inhibits apoptosis; downregulation promotes cell death. mdpi.com EGFR (WT & T790M) Inhibition Blocks downstream signaling for cell proliferation and survival. [3, 9]
Animal Models for Preclinical Efficacy Assessment
While much of the antimicrobial screening for indole-2-carboxamide derivatives has been conducted in vitro, demonstrating activity against a range of bacterial pathogens, some studies have progressed to in vivo models. researchgate.netnih.gov The in vitro results for various 5-substituted indole-2-carboxamides have shown high inhibitory activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range against bacteria like Klebsiella pneumoniae and Escherichia coli. researchgate.net
Translating these findings into animal models is a critical step. Notably, specific indole-2-carboxamide derivatives, distinct from the 3-phenyl substituted variant, have shown exceptional efficacy in a mouse model of tuberculosis infection. researchgate.netnih.gov These compounds, which target the essential mycobacterial transporter MmpL3, have demonstrated the ability to significantly reduce the bacterial load in infected animals, highlighting the potential of this chemical class for in vivo applications against challenging pathogens. researchgate.net However, specific in vivo antimicrobial studies for 5-chloro-3-phenyl-1H-indole-2-carboxamide itself are not extensively documented in the available literature.
The anticancer potential of 5-chloro-indole-2-carboxamide derivatives, strongly indicated by in vitro studies, has prompted evaluation in preclinical in vivo models. nih.govnih.gov In vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines, including colon (HCT116), pancreatic (Panc-1), and breast (MCF-7) cancer cells, often with high potency. mdpi.comnih.gov The mechanisms of action, as previously discussed, involve the induction of apoptosis and the inhibition of key oncogenic signaling pathways like EGFR. nih.govmdpi.com
While comprehensive in vivo efficacy data from xenograft models for the specific compound this compound are limited in the reviewed literature, related derivatives have been advanced to such studies. researchgate.net These models, where human tumor cells are implanted into immunocompromised mice, are the standard for assessing a compound's ability to inhibit tumor growth in a living system. The promising in vitro results and mechanistic understanding suggest that these compounds are strong candidates for further in vivo testing, which is noted as a necessary next step in their development. bohrium.com
A novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative has been specifically investigated for its neuroprotective effects in models of cerebral ischemia, which involves hypoxia/reoxygenation (H/R) injury. nih.govresearchgate.net Astrocytes, the most abundant glial cells in the brain, play a critical role in both the injury and recovery phases of ischemic stroke. researchgate.netnih.gov
In an in vitro H/R model using mouse astrocytes, this derivative demonstrated significant protective effects. nih.gov The compound was found to enhance cell viability and reduce the leakage of lactate dehydrogenase (LDH), a marker of cell damage. nih.govresearchgate.net Furthermore, it mitigated the post-ischemic increase in reactive oxygen species (ROS), which are key mediators of oxidative stress and cellular injury following reperfusion. nih.gov Mechanistically, the compound was shown to improve cellular energy metabolism and inhibit the expression of apoptosis-related proteins, thereby protecting astrocytes from H/R-induced death. nih.govresearchgate.net These findings underscore the potential therapeutic utility of this compound class in mitigating the neuronal damage associated with ischemic stroke. nih.gov
Derivatives of N-(benzoylphenyl)-5-chloro-1H-indole-2-carboxamide have been evaluated for their antihyperlipidemic properties in the Triton WR-1339-induced hyperlipidemia rat model. This model is widely used for screening potential lipid-lowering agents, as Triton WR-1339 administration causes a rapid and significant increase in plasma cholesterol and triglyceride levels.
In these studies, oral administration of the test compounds demonstrated a significant ability to counteract the effects of Triton WR-1339. nih.gov Treatment with these indole-2-carboxamide derivatives led to a marked reduction in elevated plasma levels of total cholesterol (TC) and triglycerides (TG). nih.gov Moreover, a significant decrease in low-density lipoprotein cholesterol (LDL-C) was observed. nih.gov In addition to lowering these atherogenic lipids, the compounds also produced a beneficial increase in high-density lipoprotein cholesterol (HDL-C) levels. nih.gov These results suggest a promising potential for this class of compounds in the management of hyperlipidemia. nih.govnih.gov
Table 2: Efficacy of N-(benzoylphenyl)-5-chloro-1H-indole-2-carboxamide Derivative in Triton WR-1339-Induced Hyperlipidemic Rats
Lipid Parameter Effect Observed After Treatment Significance Reference Total Cholesterol (TC) Significant Reduction Demonstrates cholesterol-lowering activity. [1, 2] Triglycerides (TG) Significant Reduction Indicates potent triglyceride-lowering effect. [1, 2] Low-Density Lipoprotein Cholesterol (LDL-C) Significant Reduction Reduces "bad" cholesterol, a key goal in hyperlipidemia treatment. bohrium.com High-Density Lipoprotein Cholesterol (HDL-C) Significant Increase Increases "good" cholesterol, providing a cardioprotective effect. nih.gov
The evaluation of pharmacokinetic properties is essential for the development of any new therapeutic agent. For the 5-chloro-indole-2-carboxamide class, preliminary pharmacokinetic data is emerging primarily from in silico predictions and studies in non-rodent models. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies performed on several anticancer derivatives predicted good safety and favorable pharmacokinetic profiles. nih.govmdpi.com
In an in vivo setting, a study on a related derivative, 5-chloro-N-[4-(1,2-dihydroxyethyl)phenyl]-1H-indole-2-carboxamide, demonstrated oral hypoglycemic activity in diabetic db/db mice, which indirectly suggests sufficient oral bioavailability to exert a pharmacological effect. nih.gov However, detailed pharmacokinetic studies in rodent models quantifying parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life for this compound are not yet widely published. Such studies are crucial to optimize dosing regimens and predict clinical performance.
In vitro and In silico Drug Metabolism and Pharmacokinetic (DMPK) Profiling
The preclinical assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is a critical step in the development process. For the compound this compound and its analogs, a combination of in vitro assays and in silico predictive models have been employed to evaluate its drug-like potential. These studies provide early insights into the compound's metabolic stability, solubility, and permeability, which are key determinants of its pharmacokinetic behavior.
Research on a series of 1H-indole-2-carboxamides revealed that metabolic stability can be a significant challenge for this class of compounds. nih.gov For instance, initial hits in one study showed high clearance in both human and mouse liver microsomes. nih.gov Modifications to the indole (B1671886) scaffold, such as the replacement of a phenyl group with pyridine (B92270), were shown to confer improved metabolic stability in mouse liver microsomes (MLM), although the clearance remained high. nih.govacs.org In a different series, a compound with a 3-cyclopropyl isoxazole (B147169) moiety demonstrated an interesting clearance profile. nih.gov It has been noted that increased lipophilicity in some indole-2-carboxamide analogs correlates with higher microsomal instability. nih.govacs.org For example, one compound with a higher experimental logD value of 4 showed significantly greater microsomal instability compared to other compounds in the series. nih.gov
It is important to note that even minor structural changes can significantly impact metabolic stability. This highlights the necessity of empirical testing for each new analog, including this compound, to accurately determine its metabolic fate.
Table 1: Microsomal Stability of Selected Indole-2-Carboxamide Analogs
| Compound Analogue | Human Liver Microsome Intrinsic Clearance (Clint — μL/min/mg) | Mouse Liver Microsome Intrinsic Clearance (Clint — μL/min/mg) |
|---|---|---|
| Indole-2-carboxamide Hit 1 | High | High |
| Pyridine Analogue | - | Improved, but still high |
| Compound 76 | - | 62 |
| Series Average | - | 20 |
| Pyrimidin-5-yl Analogue | - | 22 |
A compound's solubility and permeability are crucial for its absorption and bioavailability. As with microsomal stability, specific experimental data for this compound is limited. However, studies on related indole-2-carboxamides indicate that low solubility is a common issue within this chemical class. nih.govacs.org
In one study, many compounds in a series of 1H-indole-2-carboxamides exhibited low kinetic solubility in phosphate-buffered saline (PBS). nih.govacs.org Interestingly, there was no clear correlation observed between solubility and lipophilicity for these compounds. acs.org Efforts to improve solubility through structural modifications, such as the introduction of a 3-cyclopropyl isoxazole group, yielded derivatives with promising solubility profiles. nih.gov
Passive permeability, often predicted in silico, is another key factor. For some related compounds, such as certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives, predictions suggested high gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB). nih.gov
Table 2: Solubility and Permeability Characteristics of Indole-2-Carboxamide Analogs
| Compound Analogue | Kinetic Solubility in PBS (μg/mL) | Predicted Gastrointestinal Absorption | Predicted Blood-Brain Barrier (BBB) Permeation |
|---|---|---|---|
| 1H-indole-2-carboxamide series | Generally Low | - | - |
| 3-cyclopropyl isoxazole derivatives | Interesting solubility | - | - |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative 5f | - | High | Yes |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative 5g | - | High | Yes |
In silico models are frequently used in the early stages of drug discovery to predict the drug-likeness and ADME properties of novel compounds. These computational tools assess various molecular descriptors to estimate a compound's potential for oral bioavailability and a favorable pharmacokinetic profile.
For derivatives of 5-chloro-indole-2-carboxamide, in silico studies have predicted good bioavailability and pharmacokinetic profiles for the most potent compounds in a given series. nih.gov These predictions often rely on Lipinski's rule of five, which evaluates parameters such as molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (LogP). For instance, two potent 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives, 5f and 5g, were predicted to have zero violations of Lipinski's rules. nih.gov
Further computational analysis can predict a compound's interaction with metabolic enzymes and transporters. For the aforementioned derivatives 5f and 5g, in silico models predicted them to be substrates for P-glycoprotein (P-gp) and inhibitors of several CYP enzymes (CYP2C19, CYP2C9, CYP2D6, and CYP3A4). nih.gov Such predictions are crucial for anticipating potential drug-drug interactions.
Machine learning algorithms have also been employed to identify potential drug leads from large compound libraries, with drug-likeness criteria based on molecular descriptors being a key selection filter. ijisrt.com
Table 3: Predicted Physicochemical and ADME Properties for Selected 5-Chloro-indole-2-carboxamide Derivatives
| Compound Derivative | Molecular Weight | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Lipinski Violations | Predicted GI Absorption | Predicted BBB Permeation | P-gp Substrate |
|---|---|---|---|---|---|---|---|---|
| 5f | 438 | 4.68 | 2 | 2 | 0 | High | Yes | Yes |
| 5g | 440 | 3.83 | 3 | 2 | 0 | High | Yes | Yes |
Future Directions and Therapeutic Potential of 5 Chloro 3 Phenyl 1h Indole 2 Carboxamide
Strategies for Optimizing Potency, Selectivity, and Efficacy
For instance, research on indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor has revealed several key structural requirements. Modifications at the C3 and C5 positions of the indole (B1671886) ring, the linker between the amide and a phenyl ring, and substituents on that phenyl ring all significantly impact binding affinity and cooperativity. acs.org Specifically, an electron-withdrawing group at the C5 position, such as the chloro group in 5-chloro-3-phenyl-1H-indole-2-carboxamide, is a critical feature for activity. acs.orgnih.gov
Further SAR studies have shown that:
C3 Position: The length of the alkyl chain at the C3 position significantly influences allosteric parameters. While shorter alkyl groups are often preferred, a pentyl group has also resulted in potent modulation. nih.govnih.gov
C5 Position: Halogen substitutions (chloro or fluoro) at this position are generally favorable for activity. nih.gov
Amide Linker: An ethylene (B1197577) linker between the carboxamide and a secondary phenyl ring is considered an important feature for CB1 modulating activity. nih.gov
In the context of antitubercular agents, SAR studies on indole-2-carboxamides revealed that substitutions on the indole ring and modifications of other parts of the molecule could dramatically improve potency and metabolic stability. For example, chloro, fluoro, or cyano substitutions at the 4- and 6-positions of the indole ring enhanced metabolic stability. acs.org
Below is a table summarizing the effects of different substitutions on the activity of indole-2-carboxamide derivatives based on various studies.
| Scaffold Position | Modification | Observed Effect | Therapeutic Target | Reference |
|---|---|---|---|---|
| Indole C3 | Varying alkyl chain length | Significant impact on allosteric modulation | Cannabinoid Receptor 1 (CB1) | acs.org |
| Indole C5 | Electron-withdrawing group (e.g., Chloro) | Critical for allosteric modulation activity | Cannabinoid Receptor 1 (CB1) | acs.orgnih.gov |
| Indole C4/C6 | Chloro, fluoro, or cyano substitution | Improved metabolic stability | Mycobacterium tuberculosis | acs.org |
| Amide Linker | Ethylene linker | Important for CB1 modulating activity | Cannabinoid Receptor 1 (CB1) | nih.gov |
| Terminal Phenyl Ring | Electron-donating group at 4-position | Enhanced CB1 modulation potency | Cannabinoid Receptor 1 (CB1) | nih.gov |
Identification and Validation of Novel Pharmacological Targets
The indole-2-carboxamide scaffold has shown affinity for a diverse range of pharmacological targets, highlighting its versatility. While the specific targets of this compound itself are part of ongoing investigation, research into its analogs has identified several key proteins and pathways.
Mycobacterial Membrane Protein Large 3 (MmpL3): A significant body of research has identified MmpL3 as a primary target for the antitubercular activity of indole-2-carboxamides. nih.govnih.govrsc.org MmpL3 is an essential transporter responsible for moving mycolic acids to the mycobacterial cell envelope. nih.gov Inhibition of this transporter disrupts the formation of the cell wall, leading to bacterial death. researchgate.net This targeted action makes these compounds highly selective for mycobacteria. nih.gov
Cannabinoid Receptor 1 (CB1): Several 5-chloro-indole-2-carboxamide derivatives are recognized as prototypical allosteric modulators of the CB1 receptor. acs.orgnih.gov These compounds bind to a site distinct from the primary (orthosteric) site, altering the receptor's response to endogenous cannabinoids. This modulation offers a nuanced approach to targeting the endocannabinoid system, potentially avoiding the side effects associated with direct agonists or antagonists. acs.orgacs.org
Transient Receptor Potential Vanilloid Type-1 (TRPV1): The indole-2-carboxamide structure has also been explored as a scaffold for developing novel and selective agonists for the TRPV1 ion channel, a key target in pain and inflammation pathways. mdpi.comnih.gov
Other Potential Targets:
Antiproliferative Activity: Certain indole-2-carboxamide derivatives have shown potent antiproliferative activity against various human cancer cell lines, including pediatric brain tumors. nih.govnih.gov Some compounds have demonstrated inhibitory activity against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR). mdpi.comtandfonline.com
Antiviral Activity: A derivative, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, was identified as a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. nih.gov Another series of indole-2-carboxamides has been developed as inhibitors of neurotropic alphavirus replication. nih.gov
Anti-Trypanosoma cruzi Activity: The indole core has been identified as active against the intracellular forms of T. cruzi, the parasite responsible for Chagas disease. acs.org
Rational Design and Synthesis of Next-Generation Indole-2-carboxamide Derivatives
The rational design and synthesis of new indole-2-carboxamide derivatives are driven by the SAR data and an understanding of the target binding sites. Medicinal chemists employ various synthetic strategies to create libraries of compounds with systematic modifications to probe specific interactions and improve pharmacological properties.
A common synthetic route involves the coupling of a substituted indole-2-carboxylic acid with a desired amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) hydrate (B1144303) (HOBt) are frequently used to facilitate this amide bond formation. nih.govnih.gov The synthesis of the core indole structure itself can be achieved through methods like the Hemetsberger−Knittel indole synthesis. acs.org
Strategies for next-generation design include:
Scaffold Hopping: Replacing the indole core with other heterocyclic systems, such as pyrrole (B145914) or imidazole, to explore new chemical space and potentially improve properties like molecular weight and cytotoxicity. nih.gov
Introduction of Photoactivatable Groups: Incorporating functionalities like benzophenone (B1666685) or phenyl azide (B81097) allows for photoaffinity labeling studies. This technique helps in identifying the specific binding site of the modulator on its target receptor, which is crucial information for structure-based drug design, especially when crystal structures are unavailable. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance potency or metabolic stability. For example, replacing a carboxamide with a sulfonamide, although in one study on T. cruzi inhibitors, this led to a loss of potency. acs.orgnih.gov
Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a specific, biologically active conformation.
The synthesis of these new analogs often starts from commercially available indole-2-carboxylic acids or requires multi-step synthesis to build the desired indole core before the final amide coupling. nih.gov
Translational Prospects in Early-Stage Drug Discovery Programs
The diverse biological activities of indole-2-carboxamides position them as strong candidates for further preclinical and clinical development. Their translational prospects are rooted in their demonstrated efficacy in various disease models and their potential for optimization.
Infectious Diseases: The potent and specific activity of indole-2-carboxamides against Mycobacterium tuberculosis, including multidrug-resistant strains, makes them highly promising candidates for new anti-TB therapies. acs.orgnih.govresearchgate.net Lead compounds have shown favorable oral pharmacokinetic properties in rodents and demonstrated in vivo efficacy, suggesting a strong potential for clinical translation. acs.org Their activity against non-tuberculous mycobacteria (NTM) further broadens their therapeutic utility. nih.gov
Oncology: The antiproliferative effects observed in pediatric glioblastoma multiforme (GBM) cells highlight the potential of these compounds in treating aggressive cancers with poor prognoses. nih.govnih.gov The ability of some derivatives to inhibit key cancer drivers like EGFR suggests they could be developed as targeted cancer therapies. mdpi.comtandfonline.com The selectivity of some compounds for cancer cells over healthy cells is a crucial attribute for advancing them into preclinical development. rsc.org
Neurological and Inflammatory Disorders: As allosteric modulators of the CB1 receptor, indole-2-carboxamides offer a sophisticated way to fine-tune the endocannabinoid system. This could lead to therapies for a variety of conditions, including pain, anxiety, and metabolic disorders, potentially with fewer side effects than direct-acting cannabinoid agents. acs.orgacs.org Their potential as TRPV1 agonists also points to applications in pain management. mdpi.comnih.gov
Despite these promising prospects, challenges remain. Issues such as low aqueous solubility and the need to improve metabolic stability are common hurdles in the optimization process. acs.orgacs.org For instance, while some anti-TB candidates showed a positive correlation between lipophilicity and potency, this also contributed to poor solubility, a classic challenge in drug development. acs.org Continued medicinal chemistry efforts are essential to address these limitations and unlock the full therapeutic potential of the this compound scaffold in future drug discovery programs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5-chloro-3-phenyl-1H-indole-2-carboxamide and its derivatives?
- Methodological Answer : The compound is typically synthesized via coupling reactions between indole-2-carboxylic acid derivatives and amines. For example, describes a protocol using 5-chloro-3-substituted indole-2-carboxylic acids (e.g., 5-chloro-3-ethyl-1H-indole-2-carboxylic acid) and amines (e.g., phenethylamines) under carbodiimide coupling agents (e.g., DCC or HATU). Purification involves Combiflash chromatography (0–30% ethyl acetate in hexane) and trituration with acetone/diethyl ether, yielding products with ~37–50% efficiency .
Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?
- Methodological Answer : Characterization relies on multinuclear NMR (e.g., H and C NMR), HRMS, and elemental analysis. For instance, H NMR in confirms indole NH protons at δ 9.12 ppm, aromatic protons (δ 7.84–7.00), and alkyl chain integration (e.g., ethyl groups at δ 1.15 ppm). HRMS data (e.g., [M+H]+ 431.1530) and elemental analysis (C, H, N within 0.5% of theoretical values) validate purity .
Q. What biological screening approaches are suitable for evaluating this compound?
- Methodological Answer : highlights indole-2-carboxamides as antibacterial agents. Researchers can adapt similar protocols:
- Enzyme inhibition assays : Measure IC against targets like glycogen phosphorylase or bacterial enzymes.
- Cellular assays : Test cytotoxicity and antimicrobial activity using MIC (minimum inhibitory concentration) in bacterial cultures.
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., chloro vs. bromo at position 5) on activity .
Advanced Research Questions
Q. How can coupling reaction yields for this compound derivatives be optimized?
- Methodological Answer : Low yields (e.g., 37% in ) may result from steric hindrance or poor amine reactivity. Strategies include:
- Coupling agent selection : Replace DCC with HATU for improved efficiency.
- Solvent optimization : Use DMF or THF to enhance solubility.
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
Q. How should researchers address contradictions in substituent effects on bioactivity?
- Methodological Answer : shows varying substituents (e.g., ethyl vs. hexyl at position 3) alter solubility and binding. To resolve discrepancies:
- Computational modeling : Perform molecular docking (e.g., using MOE software in ) to predict binding modes.
- Pharmacokinetic profiling : Compare logP values (e.g., hexyl-substituted derivatives have higher hydrophobicity) to correlate with cellular uptake differences .
Q. What computational tools are recommended for studying the compound’s interaction with biological targets?
- Methodological Answer : Use Protein Data Bank (PDB) structures () for target enzymes. Software like MOE () or AutoDock Vina can model binding interactions. For example, dock the carboxamide group into ATP-binding pockets of kinases or bacterial enzymes to predict inhibitory mechanisms .
Q. How can researchers assess the stability of this compound under physiological conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and monitor decomposition via HPLC.
- Metabolic stability : Use liver microsomes to evaluate cytochrome P450-mediated oxidation (e.g., indole ring hydroxylation).
- Photostability : Test under UV light (λ = 254–365 nm) for photoactivatable derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
